

# (S)-1-N-Boc-2-Cyano-piperidine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (S)-1-N-Boc-2-Cyano-piperidine

Cat. No.: B1276793

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CAS Number: 242459-44-5

This technical guide provides an in-depth overview of **(S)-1-N-Boc-2-Cyano-piperidine**, a key chiral intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to prolyl oligopeptidase (POP) inhibitors.

## Chemical and Physical Properties

**(S)-1-N-Boc-2-Cyano-piperidine**, also known as (S)-tert-butyl 2-cyanopiperidine-1-carboxylate, is a white to pale brown powder. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity in multi-step syntheses.

Property	Value	Reference
CAS Number	242459-44-5	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	210.27 g/mol	[1][2]
Appearance	White to pale brown powder	[3]
Storage Temperature	2-8°C	[3]
Purity	Typically ≥97%	[3]
Boiling Point (Predicted)	325.3 ± 35.0 °C	[4]
Density (Predicted)	1.07 ± 0.1 g/cm <sup>3</sup>	[4]

## Spectroscopic Data

Precise, experimentally determined spectroscopic data for the (S)-enantiomer is not readily available in the public domain. The following represents typical spectral characteristics for this class of compounds.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.5 ppm) and the piperidine ring protons. The proton at the chiral center (C2) adjacent to the cyano group would likely appear as a multiplet.
- <sup>13</sup>C NMR:** The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the piperidine ring, and the cyano group carbon (around 118-120 ppm).
- FT-IR:** The infrared spectrum will be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration around 2240 cm<sup>-1</sup>. Strong absorptions corresponding to the carbonyl (C=O) of the Boc group will be present around 1690-1700 cm<sup>-1</sup>.
- Mass Spectrometry:** The mass spectrum will show the molecular ion peak (M<sup>+</sup>) or, more commonly, peaks corresponding to fragments resulting from the loss of the Boc group or other parts of the molecule.

## Synthesis

While a specific, detailed enantioselective synthesis protocol for **(S)-1-N-Boc-2-Cyano-piperidine** is not widely published, a common method for the synthesis of the racemic mixture involves the dehydration of the corresponding primary amide, **(±)-1-N-Boc-piperidine-2-carboxamide**.

### Experimental Protocol: Synthesis of Racemic 1-Boc-2-cyanopiperidine

This protocol describes the synthesis of the racemic mixture and can be adapted for the (S)-enantiomer by starting with the enantiomerically pure (S)-1-N-Boc-piperidine-2-carboxamide.

Materials:

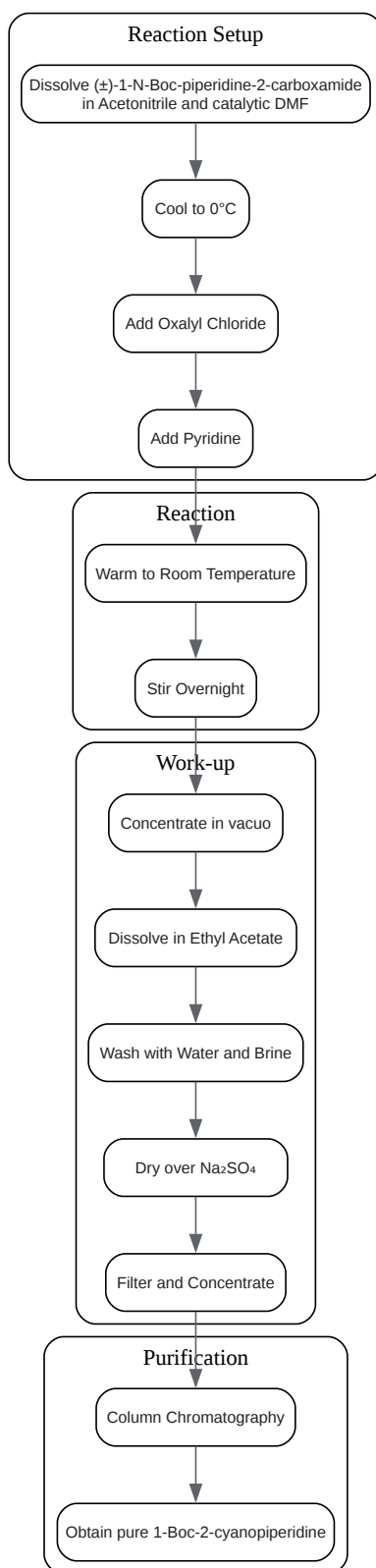
- (±)-1-N-Boc-piperidine-2-carboxamide
- Acetonitrile (ACN)
- N,N-Dimethylformamide (DMF)
- Oxalyl chloride
- Pyridine
- Ethyl acetate (EtOAc)
- Water
- Brine
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of (±)-1-N-Boc-piperidine-2-carboxamide (1 equivalent) in acetonitrile, add N,N-dimethylformamide (catalytic amount) and cool the mixture to 0 °C.

- Slowly add oxalyl chloride (1.2 equivalents) to the cooled solution, followed by the dropwise addition of pyridine (2.5 equivalents).
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain 1-Boc-2-cyanopiperidine.

Workflow for Racemic Synthesis of 1-Boc-2-cyanopiperidine



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Caption: General workflow for the synthesis of racemic 1-Boc-2-cyanopiperidine.

## Applications in Drug Development

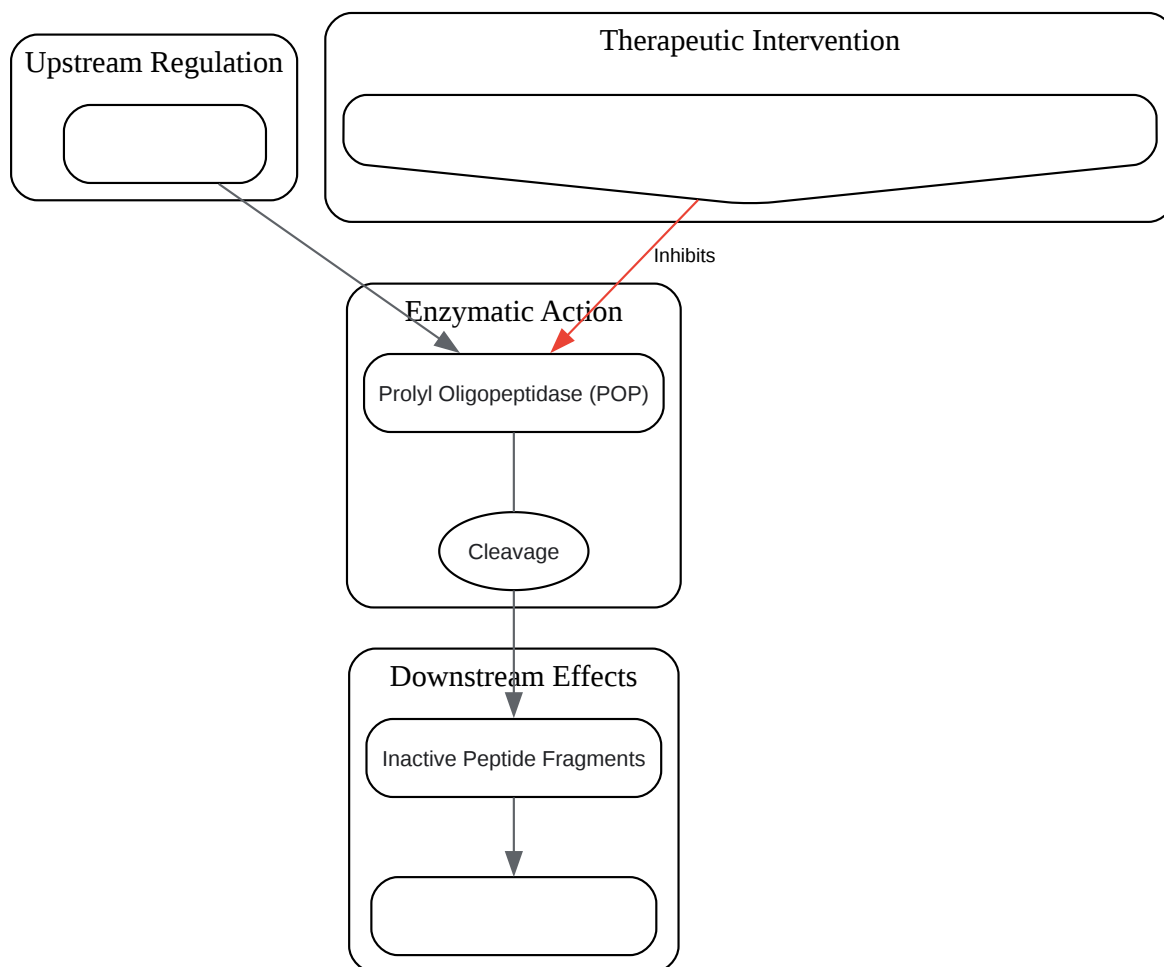
**(S)-1-N-Boc-2-Cyano-piperidine** is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of prolyl oligopeptidase (POP) inhibitors.

### Prolyl Oligopeptidase (POP) and its Signaling Role

Prolyl oligopeptidase is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, which are involved in various physiological processes, including learning, memory, and mood regulation. Dysregulation of POP activity has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

Inhibition of POP is a promising therapeutic strategy to modulate the levels of these neuropeptides in the brain, potentially offering therapeutic benefits. **(S)-1-N-Boc-2-Cyano-piperidine** serves as a crucial chiral precursor for the synthesis of potent and selective POP inhibitors. The cyano group can be converted into various functionalities that interact with the active site of the POP enzyme.

Simplified Prolyl Oligopeptidase Signaling Pathway



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Caption: Role of POP in neuropeptide degradation and its inhibition.

## Conclusion

**(S)-1-N-Boc-2-Cyano-piperidine** is a fundamentally important chiral intermediate for the synthesis of a variety of biologically active molecules, most notably prolyl oligopeptidase inhibitors. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an invaluable tool for medicinal chemists. Further research into enantioselective

synthetic routes and the full characterization of its spectroscopic properties will undoubtedly expand its utility in the development of novel therapeutics.

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- To cite this document: BenchChem. [(S)-1-N-Boc-2-Cyano-piperidine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276793#s-1-n-boc-2-cyano-piperidine-cas-number-242459-44-5]

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